

physical properties of 1,2-diisopropylbenzene including boiling and melting points

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diisopropylbenzene

Cat. No.: B1214297

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1,2-Diisopropylbenzene**

This technical guide provides a comprehensive overview of the core physical properties of **1,2-diisopropylbenzene**, with a specific focus on its boiling and melting points. The information is curated for researchers, scientists, and professionals in drug development who require precise data and methodologies for substance characterization and process design.

Overview of 1,2-Diisopropylbenzene

1,2-Diisopropylbenzene (also known as o-diisopropylbenzene) is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈.^{[1][2]} It is a colorless liquid at room temperature and is one of three isomers of diisopropylbenzene, the others being 1,3- (meta) and 1,4- (para) diisopropylbenzene.^{[1][3]} These isomers share similar boiling points but differ in their melting points.^[1] **1,2-Diisopropylbenzene** is generally insoluble in water but soluble in common organic solvents like alcohol, ether, acetone, and benzene.^[4]

Quantitative Physical Properties

The physical properties of **1,2-diisopropylbenzene** are summarized in the table below. This data is essential for experimental design, safety assessments, and computational modeling.

Physical Property	Value
Molecular Formula	C ₁₂ H ₁₈ [4] [5]
Molecular Weight	162.27 g/mol [2]
CAS Number	577-55-9 [1] [2]
Appearance	Clear, colorless liquid [3] [4]
Boiling Point	204°C [5] [6] ; 205°C [1] ; 209°C [7]
Melting Point	-57°C [1] [5] [7]
Density	0.8701 g/mL [5] [6] ; 0.858 g/mL [7]
Refractive Index	1.4960 (at 20°C) [5] [6]
Vapor Density	5.6 (Air = 1) [4]
Flash Point	77°C [3]
Autoignition Temperature	840°F (449°C) [4]

Experimental Protocols for Property Determination

Accurate determination of physical properties such as melting and boiling points is critical for verifying the purity and identity of a chemical substance. The following sections detail the standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

Since **1,2-diisopropylbenzene** has a melting point of -57°C, this procedure would require a cryostat or a low-temperature melting point apparatus instead of a standard heating-based device. The fundamental principle, however, remains the same.

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase. For a pure compound, this range is typically narrow (0.5-1.0°C).
[\[8\]](#)

Apparatus:

- Low-temperature melting point apparatus (e.g., cryostat with viewing port)
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe (calibrated for low temperatures)
- Sample of **1,2-diisopropylbenzene** (solidified)

Procedure:

- Sample Preparation: A small amount of solidified **1,2-diisopropylbenzene** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a dense column of about 2-3 mm in height.
- Apparatus Setup: The packed capillary tube is placed in the sample holder of the low-temperature melting point apparatus. The thermometer or temperature probe is positioned to accurately measure the temperature of the sample block.
- Cooling and Observation: The apparatus is cooled to a temperature well below the expected melting point.
- Heating and Measurement: The sample is then heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the melting point.
- Data Recording: Two temperatures are recorded:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the last crystal of the solid phase melts completely.^[8]
- Reporting: The melting point is reported as the range from T_1 to T_2 . For accurate results, the determination should be repeated at least twice with fresh samples.

Boiling Point Determination (Microscale Capillary Method)

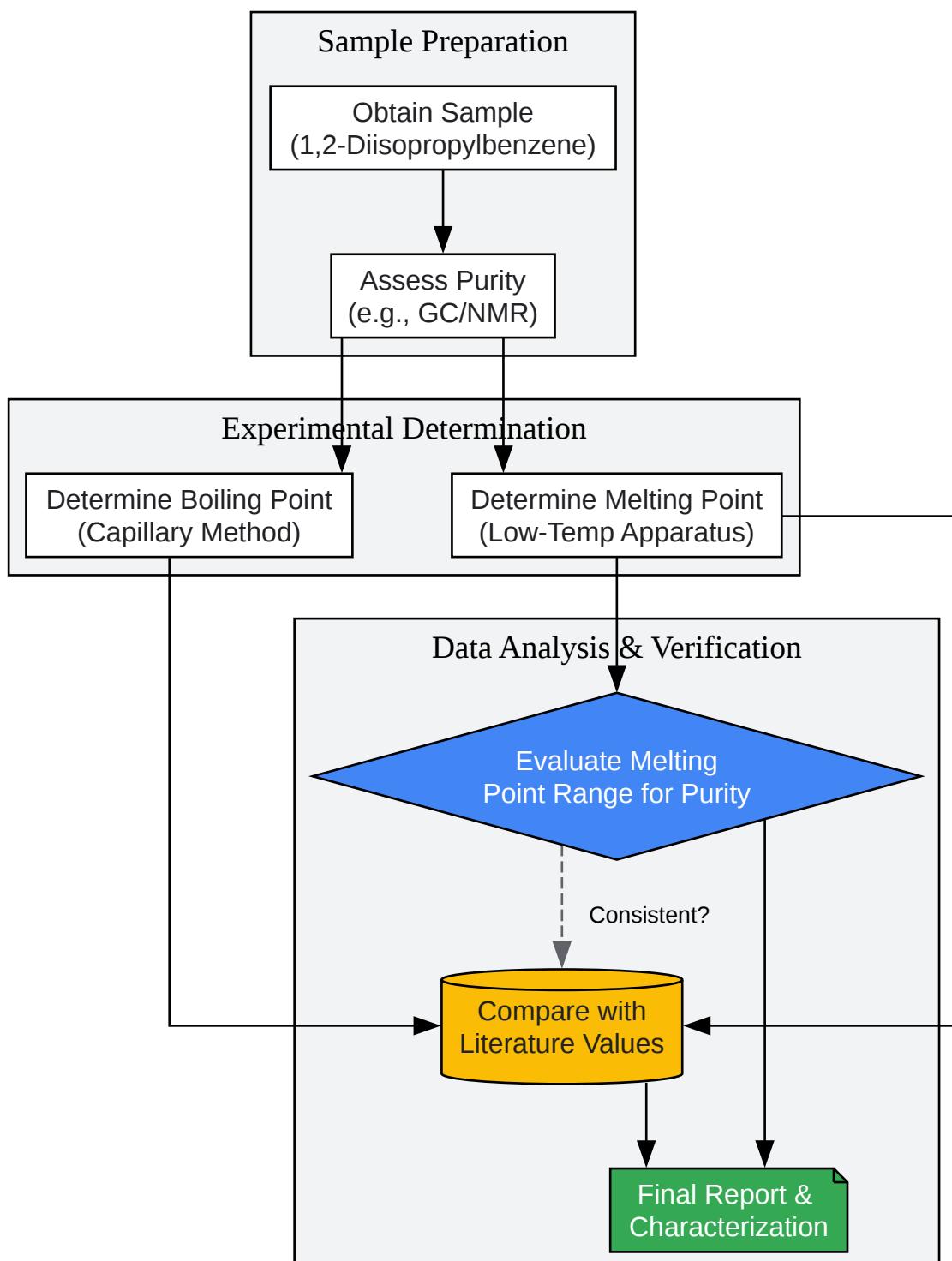
This method is suitable for determining the boiling point of small quantities of a liquid.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Apparatus:

- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or a Mel-Temp apparatus)[9][10]
- Rubber band or wire to attach the test tube to the thermometer

Procedure:


- Sample Preparation: Approximately 2-3 mL of liquid **1,2-diisopropylbenzene** is placed into the small test tube.[9]
- Capillary Insertion: A capillary tube is placed inside the test tube with its open end submerged in the liquid.[10]
- Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer's bulb.
- Heating: The entire assembly is immersed in a heating bath (e.g., oil bath). The bath is heated gently.[10]
- Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[10]
- Temperature Recording: Note the temperature when the vigorous bubbling begins.
- Confirmation: Remove the heat source and allow the bath to cool slowly. The bubbling will cease, and the liquid will be drawn up into the capillary tube once the vapor pressure inside

the capillary drops below the atmospheric pressure. The temperature at which the liquid just begins to enter the capillary is the true boiling point of the sample.[10]

- **Reporting:** The recorded temperature is the boiling point at the measured atmospheric pressure. For official reporting, this value may need to be corrected to standard pressure (760 mmHg).

Logical Workflow for Property Verification

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a chemical sample like **1,2-diisopropylbenzene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 2. 1,2-diisopropylbenzene | 577-55-9 [chemicalbook.com]
- 3. 1,2-Diisopropylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Page loading... [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. 1,2-diisopropylbenzene [stenutz.eu]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 10. tutorsglobe.com [tutorsglobe.com]
- To cite this document: BenchChem. [physical properties of 1,2-diisopropylbenzene including boiling and melting points]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214297#physical-properties-of-1-2-diisopropylbenzene-including-boiling-and-melting-points>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com